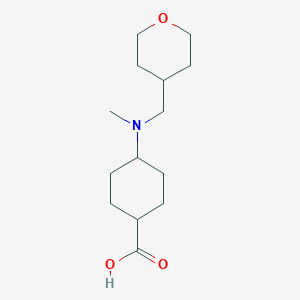
(1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a tetrahydropyran ring, and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile under controlled conditions.
Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced through a ring-closing metathesis reaction, which involves the use of a suitable catalyst to form the six-membered ring.
Amino Group Addition: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Carboxylic Acid Formation: The carboxylic acid group can be introduced through oxidation of an alcohol or aldehyde precursor using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the tetrahydropyran ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carboxylic acid group to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group, where nucleophiles such as halides or alkoxides can replace the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide, ruthenium catalysts.
Major Products
Oxidation Products: Ketones, aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated compounds, ethers.
Wissenschaftliche Forschungsanwendungen
(1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group, used in various organic syntheses.
Cyproheptadine: A compound with a similar amino group, used as an antihistamine.
Uniqueness
(1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring, a tetrahydropyran ring, and an amino group, which provides it with distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H25NO3 |
|---|---|
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
4-[methyl(oxan-4-ylmethyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO3/c1-15(10-11-6-8-18-9-7-11)13-4-2-12(3-5-13)14(16)17/h11-13H,2-10H2,1H3,(H,16,17) |
InChI-Schlüssel |
FOWBNUPUXXSBRA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1CCOCC1)C2CCC(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


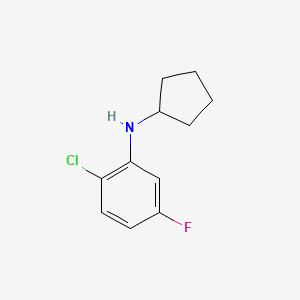
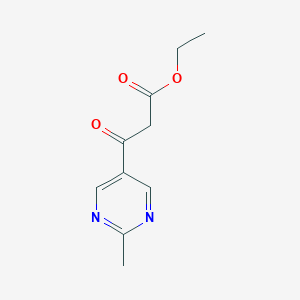
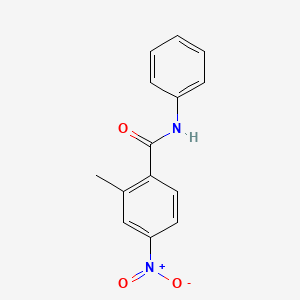
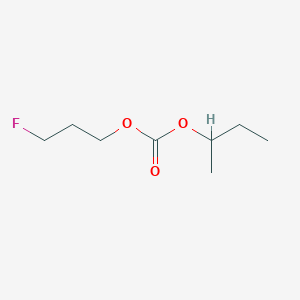
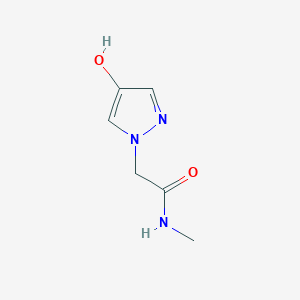

methylamine](/img/structure/B12083203.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)
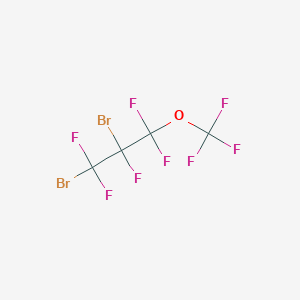
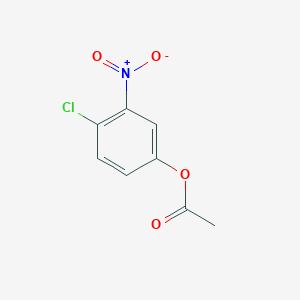
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)
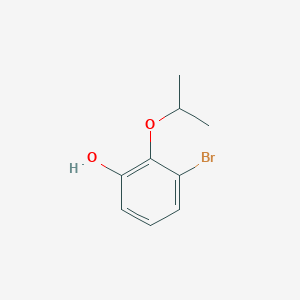

![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)
